molecular formula C11H24 B14541317 3,5,5-Trimethyloctane CAS No. 61868-94-8

3,5,5-Trimethyloctane

Cat. No.: B14541317
CAS No.: 61868-94-8
M. Wt: 156.31 g/mol
InChI Key: FVYNWISHVUNIOZ-UHFFFAOYSA-N
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Description

3,5,5-Trimethyloctane is an organic compound belonging to the class of alkanes. It is a branched hydrocarbon with the molecular formula C11H24. This compound is characterized by the presence of three methyl groups attached to the octane chain, specifically at the 3rd and 5th carbon positions. Alkanes like this compound are known for their relatively simple structure and are often used as reference compounds in various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,5-Trimethyloctane can be achieved through several methods, including:

    Alkylation of Alkanes: One common method involves the alkylation of octane with methyl groups using a suitable catalyst such as aluminum chloride (AlCl3) under controlled temperature and pressure conditions.

    Hydroformylation: Another method involves the hydroformylation of alkenes followed by hydrogenation to introduce the methyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation processes using advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3,5,5-Trimethyloctane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in compounds like 3,5,5-Trimethyl-1-chlorooctane.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2) under UV light or heat.

Major Products Formed

    Oxidation: 3,5,5-Trimethyl-1-octanol, 3,5,5-Trimethyl-2-octanone.

    Reduction: Simpler alkanes like 3,5,5-Trimethylheptane.

    Substitution: 3,5,5-Trimethyl-1-chlorooctane, 3,5,5-Trimethyl-1-bromooctane.

Scientific Research Applications

3,5,5-Trimethyloctane has several applications in scientific research, including:

    Chemistry: Used as a reference compound in studies of hydrocarbon behavior and properties.

    Biology: Investigated for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Explored for its potential use in drug delivery systems and as a solvent for pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as a component in fuel formulations.

Mechanism of Action

The mechanism of action of 3,5,5-Trimethyloctane involves its interaction with various molecular targets and pathways. As a hydrocarbon, it primarily affects lipid membranes and can alter membrane fluidity and permeability. Its branched structure may also influence its metabolic processing and interaction with enzymes involved in hydrocarbon metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,5-Trimethyloctane
  • 2,4,5-Trimethyloctane
  • 2,4,4-Trimethyloctane
  • 2,3,5-Trimethyloctane

Uniqueness

3,5,5-Trimethyloctane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties. This unique structure can result in different reactivity and interaction profiles compared to other similar compounds.

Properties

CAS No.

61868-94-8

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

3,5,5-trimethyloctane

InChI

InChI=1S/C11H24/c1-6-8-11(4,5)9-10(3)7-2/h10H,6-9H2,1-5H3

InChI Key

FVYNWISHVUNIOZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)CC(C)CC

Origin of Product

United States

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